molecular formula C20H21ClN2O3 B11713930 N-((Z)-2-(4-chlorophenyl)-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)benzamide

N-((Z)-2-(4-chlorophenyl)-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)benzamide

Cat. No.: B11713930
M. Wt: 372.8 g/mol
InChI Key: GRNNDPCQJGYFLS-JXAWBTAJSA-N
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Description

N-((Z)-2-(4-chlorophenyl)-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxypropyl group, and a benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Z)-2-(4-chlorophenyl)-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a reaction between 4-chlorobenzaldehyde and an appropriate amine under basic conditions.

    Introduction of the Methoxypropyl Group:

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction using benzoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((Z)-2-(4-chlorophenyl)-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the ethenyl group, converting it to an ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-((Z)-2-(4-chlorophenyl)-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((Z)-2-(4-chlorophenyl)-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-((Z)-2-(4-chlorophenyl)-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)benzamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-3-[(4-methoxybenzoyl)amino]benzamide: Similar structure but with different substituents.

    4-{[(4-chloroanilino)carbonyl]amino}-N-(3-methoxypropyl)benzamide: Similar functional groups but different overall structure.

The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C20H21ClN2O3/c1-26-13-5-12-22-20(25)18(14-15-8-10-17(21)11-9-15)23-19(24)16-6-3-2-4-7-16/h2-4,6-11,14H,5,12-13H2,1H3,(H,22,25)(H,23,24)/b18-14-

InChI Key

GRNNDPCQJGYFLS-JXAWBTAJSA-N

Isomeric SMILES

COCCCNC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2

Canonical SMILES

COCCCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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